Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-
Description
Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- is a substituted pyridine derivative featuring a branched alkenyl chain at the 4-position. The substituent comprises a 2-butenyl (CH₂=CH-CH₂-CH₂-) group attached to the 1-position of a 3-pentenyl (CH₂-CH₂-CH=CH-CH₂-) chain, resulting in a structure with two isolated double bonds.
Properties
IUPAC Name |
4-nona-2,7-dien-5-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h3-6,9-13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNCIWHCOXTEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(CC=CC)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062157 | |
| Record name | Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2057-34-3 | |
| Record name | 4-[1-(2-Buten-1-yl)-3-penten-1-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2057-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can produce the desired pyridine derivative .
Industrial Production Methods
Industrial production of Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electron-deficient site for nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alkylated pyridine compounds.
Scientific Research Applications
Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Pyridine, 4-[1-(2-butenyl)-3-pentenyl]- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of enzyme activity .
Comparison with Similar Compounds
Structural and Electronic Differences
Substitution Position
- Target Compound: 4-substitution on the pyridine ring.
- Streptopyridine E (2-(Pent-3-enyl)pyridine) : 2-substitution creates a stronger dipole moment due to proximity to the nitrogen lone pair, altering solubility and interaction with biological targets .
Side Chain Complexity
- Target Compound : Branched 1-(2-butenyl)-3-pentenyl chain with isolated double bonds. This increases hydrophobicity (predicted Log Kow > 3.5) compared to simpler alkenylpyridines.
Physicochemical Properties
Key Observations :
- The target’s branched alkenyl chain reduces water solubility and increases hydrophobicity compared to streptopyridine E and acetylpyridine derivatives.
- Higher Log Kow suggests greater membrane permeability, relevant for drug design .
Spectroscopic and Stability Profiles
- Mass Spectrometry :
- NMR :
- Protons near the 4-position exhibit upfield shifts due to reduced ring-current effects compared to 2-substituted analogs.
- Stability : The isolated double bonds in the target compound may reduce oxidation susceptibility compared to conjugated systems (e.g., CAS 5519-95-9) but still require inert storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
